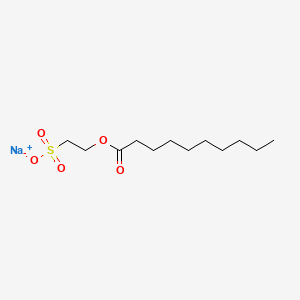
SODIUM 2-SULFOETHYL DECANOATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
SODIUM 2-SULFOETHYL DECANOATE is an ester of long-chain aliphatic carboxylic acids with isethionic acid (2-hydroxyethanesulfonic acid). It is a mild anionic surfactant known for its excellent skin compatibility, foaming properties, and biodegradability. This compound is commonly used in personal care products such as soaps, shampoos, and body washes due to its gentle cleansing abilities .
Aplicaciones Científicas De Investigación
SODIUM 2-SULFOETHYL DECANOATE has a wide range of applications in scientific research and industry:
Chemistry: Used as a surfactant in various chemical formulations.
Biology: Employed in studies related to cell membrane interactions due to its mild nature.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Widely used in personal care products for its gentle cleansing properties and biodegradability
Métodos De Preparación
Synthetic Routes and Reaction Conditions: SODIUM 2-SULFOETHYL DECANOATE is synthesized by reacting caproic acid (hexanoic acid) with sodium isethionate. The reaction typically involves heating the reactants in the presence of a catalyst, such as methanesulfonic acid, to facilitate esterification. The reaction conditions include maintaining a temperature around 240°C and using nitrogen to prevent oxidation .
Industrial Production Methods: In industrial settings, the production of sodium caproyl isethionate involves the esterification of caproic acid with sodium isethionate. The process includes steps such as heating the reactants, adding a catalyst, and washing the product with ethanol to remove impurities. The final product is obtained through filtration and drying .
Análisis De Reacciones Químicas
Types of Reactions: SODIUM 2-SULFOETHYL DECANOATE primarily undergoes esterification and hydrolysis reactions. It can also participate in substitution reactions due to the presence of the sulfonate group.
Common Reagents and Conditions:
Esterification: Caproic acid and sodium isethionate in the presence of methanesulfonic acid as a catalyst.
Hydrolysis: this compound can be hydrolyzed back to caproic acid and sodium isethionate under acidic or basic conditions.
Major Products Formed:
Esterification: this compound.
Hydrolysis: Caproic acid and sodium isethionate.
Mecanismo De Acción
SODIUM 2-SULFOETHYL DECANOATE functions as a surfactant by reducing the surface tension of water, allowing it to mix with oils and dirt, which can then be rinsed away. The compound interacts with the lipid bilayer of cell membranes, enhancing the solubilization of hydrophobic substances. This mechanism makes it effective in cleansing applications .
Comparación Con Compuestos Similares
Sodium lauroyl isethionate: Another mild surfactant with similar properties but derived from lauric acid.
Sodium cocoyl isethionate: Derived from coconut oil, known for its excellent foaming properties.
Sodium palmitoyl isethionate: Derived from palmitic acid, used in similar applications but with different fatty acid chain lengths
Uniqueness: SODIUM 2-SULFOETHYL DECANOATE is unique due to its specific chain length (caproic acid) which provides a balance between hydrophilicity and lipophilicity, making it particularly effective in formulations requiring mildness and good cleansing properties .
Propiedades
Número CAS |
29454-06-6 |
|---|---|
Fórmula molecular |
C12H24NaO5S |
Peso molecular |
303.37 g/mol |
Nombre IUPAC |
sodium;2-decanoyloxyethanesulfonate |
InChI |
InChI=1S/C12H24O5S.Na/c1-2-3-4-5-6-7-8-9-12(13)17-10-11-18(14,15)16;/h2-11H2,1H3,(H,14,15,16); |
Clave InChI |
VVMFBCGAWUGCOA-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC(=O)OCCS(=O)(=O)[O-].[Na+] |
SMILES canónico |
CCCCCCCCCC(=O)OCCS(=O)(=O)O.[Na] |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Sodium caproyl isethionate; Decanoic acid, 2-sulfoethyl ester, sodium salt; 7K2K7966IN; Decanoic acid, 2-sulfoethyl ester, sodium salt (1:1). |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


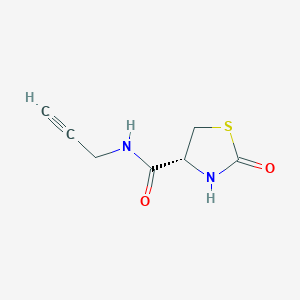


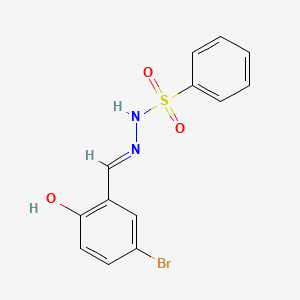
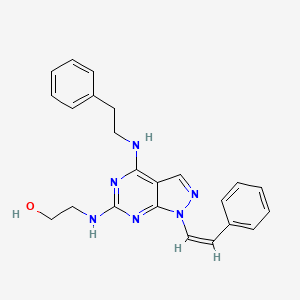
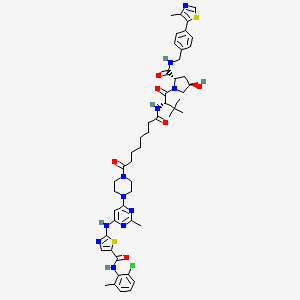
![4-(1H-pyrrolo[2,3-b]pyridin-2-yl)phenol](/img/structure/B610835.png)
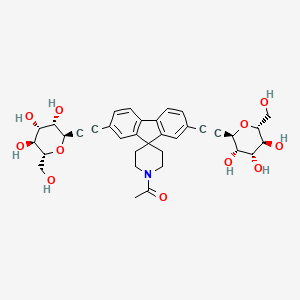

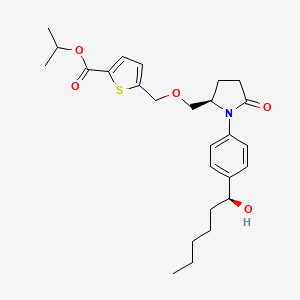
![sodium;cyclopropylsulfonyl-[(1R,4R,7Z,15R,17R)-17-[7-methoxy-8-methyl-2-(4-propan-2-yl-1,3-thiazol-2-yl)quinolin-4-yl]oxy-13-methyl-2,14-dioxo-3,13-diazatricyclo[13.3.0.04,6]octadec-7-ene-4-carbonyl]azanide](/img/structure/B610843.png)

